Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an anti-cancer drug. The compound is synthesized through multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through various spectroscopic techniques (Kong et al., 2016).
Crystal Structure and Theoretical Studies
This compound is also central in the synthesis of boric acid ester intermediates with benzene rings. These compounds have been synthesized, and their structures confirmed by FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and density functional theory (DFT) studies provide insights into their crystallographic and conformational characteristics, confirming the molecular structures (P.-Y. Huang et al., 2021).
Application in Polymer Synthesis
This compound is used in polymer science, particularly in the synthesis of heterodifunctional polyfluorenes. These polymers exhibit enhanced brightness and emission-tuning properties and are crucial for creating nanoparticles with high fluorescence emission. Such applications are significant in developing advanced materials for various technological applications (Fischer, Baier, & Mecking, 2013).
Fluorescence Quenching by Proteins
Another application is in the development of fluorescence probes for protein detection and quantification. By exploiting the aggregation-induced fluorescence change of anionic water-soluble conjugated polymers containing this compound, a simple method for protein detection is developed. This highlights its utility in biochemical and medical research (Dingyi Yu, Yong Zhang, & B. Liu, 2008).
Mechanism of Action
Target of Action
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to modify other molecules during the synthesis of complex organic compounds .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a palladium catalyst and a halide-containing organic molecule to form a new carbon-carbon bond . This allows for the construction of complex organic structures from simpler building blocks .
Biochemical Pathways
As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. The molecules it helps synthesize could be involved in various biological processes depending on their structure and function .
Pharmacokinetics
One study suggests that boronic pinacol esters, including this compound, can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s stability and bioavailability in biological systems .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium) can significantly influence the efficacy and stability of this compound . For example, the rate of hydrolysis of boronic pinacol esters increases at physiological pH, which could affect the compound’s stability in biological environments .
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLDEFJAZGNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402582 | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-72-8 | |
Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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